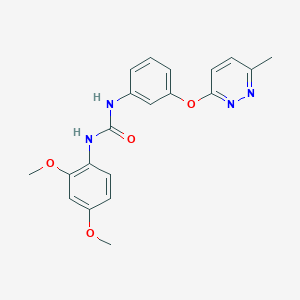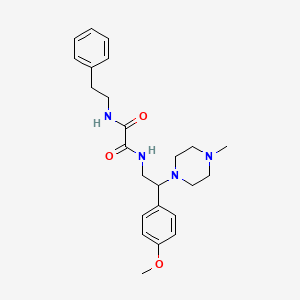![molecular formula C17H16N2O3 B2425256 1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea CAS No. 2034594-73-3](/img/structure/B2425256.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts . The o-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .
Synthesis Analysis
The synthesis of compounds involving urea often involves reactions such as Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .
Molecular Structure Analysis
The molecular structure of urea is CO(NH2)2 and its molecular weight, or molar mass, is measured at 60.06 grams . The o-tolyl group has a molecular structure of C7H7 .
Chemical Reactions Analysis
Urea and N-methylurea react with benzil and substituted benzils in alkaline conditions to form 5,5-diphenylhydantoins, or the appropriately substituted compounds .
Physical And Chemical Properties Analysis
Urea is a mineral that is only stable in an arid environment. It is normally translucent and comes in the form of a liquid or solid (pellets). The density of this mineral is 1.33 g/cm3. The specific gravity of urea is 1.34 at room temperature: 68 degrees Fahrenheit or 20 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
- OTBN serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), including candesartan, irbesartan, losartan, tasosartan, and valsartan .
- Researchers explore non-precious materials (such as nickel-based catalysts) to enhance kinetics and thermodynamics in urea electrolysis systems .
Antihypertensive Drug Synthesis
Electrocatalysis for Urea Electrolysis
Medicinal Chemistry and Bioisosteric Replacements
Wirkmechanismus
Safety and Hazards
Most safety hazards in a urea plant involve a release of toxic ammonia of which 90% can occur suddenly, without any pre-warning . Other main safety hazards are crystallization risks, vibration risks, backflow risks, hydrogen explosion risks, ammonium carbamate corrosion risks and corrosion under insulation / atmospheric corrosion risks .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-16(22-13)15-7-4-10-21-15/h2-10H,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLONJGVUTCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2425191.png)

